molecular formula C7H5IN2 B1325005 5-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 898746-50-4

5-Iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325005
CAS No.: 898746-50-4
M. Wt: 244.03 g/mol
InChI Key: CYMDPTJBUBTWEY-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features both pyrrole and pyridine rings. The presence of an iodine atom at the 5-position of the pyrrole ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the fibroblast growth factor receptor (FGFR) family, where derivatives of this compound have demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can modulate signal transduction pathways involved in cell proliferation, differentiation, and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, these compounds can significantly inhibit the migration and invasion of cancer cells, highlighting their potential as therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a hinge binder, forming hydrogen bonds with specific amino acid residues in the target proteins . This binding interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways. For example, the compound’s interaction with FGFRs results in the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell growth and survival.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Over extended periods, degradation products may form, which could potentially alter its biological activity. Long-term studies in vitro and in vivo have indicated that this compound maintains its efficacy in modulating cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s metabolism may involve phase I and phase II reactions, leading to the formation of metabolites that could either retain or lose biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the iodination of 1H-pyrrolo[2,3-b]pyridine. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst like trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce azido or cyano derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and fluoro counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions . This unique reactivity allows for the synthesis of a broader range of derivatives, enhancing its utility in various fields of research and industry.

Properties

IUPAC Name

5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMDPTJBUBTWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640104
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-50-4
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898746-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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